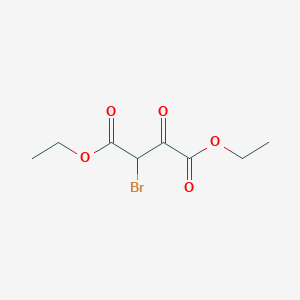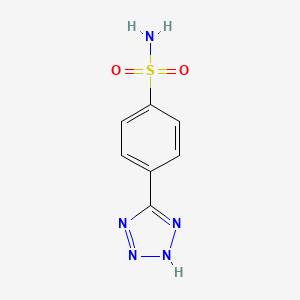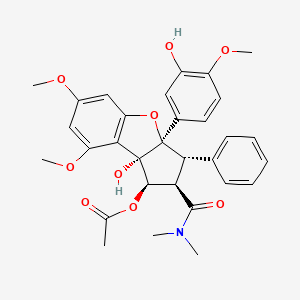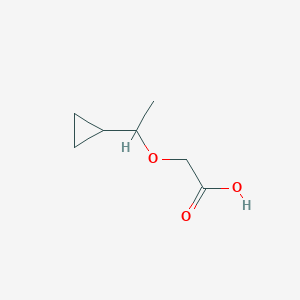
(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
Descripción general
Descripción
This compound is a fluorinated derivative of tetrahydro-2H-pyran-4-amine, which is a type of cyclic amine. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or ring-closing reactions .Molecular Structure Analysis
The compound likely contains a six-membered ring with one oxygen atom (forming a tetrahydropyran), an amine group (-NH2), and a fluorine atom. The (3R,4R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
Amines, such as this compound, can participate in a variety of chemical reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a basic character and can form salts with acids. The presence of the fluorine atom could affect the compound’s reactivity and stability .Aplicaciones Científicas De Investigación
Synthesis Techniques and Molecular Interactions
One of the prominent research applications of related compounds to (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves innovative synthesis techniques. For instance, the one-pot microwave-assisted synthesis of water-soluble pyran derivatives shows the potential for efficient and high-yield chemical synthesis, utilizing microwave heating to enhance reaction rates and yields without byproducts, as demonstrated in the synthesis of a Glucose amine Schiff base (GASB-1) (Hijji et al., 2021). This method points to the broader applicability of microwave-assisted synthesis in producing complex organic compounds efficiently.
Molecular Electronics and Spectroscopy
The study of molecular electronic potential (MEP), Mulliken atomic charge (MAC), and natural population analysis (NPA) alongside spectral analysis through IR and UV-Vis spectra matched with DFT computations provides insights into the electronic properties of synthesized compounds. These analyses are crucial for understanding the electronic interactions within molecules and their potential applications in molecular electronics and spectroscopy, as highlighted by the detailed characterization of GASB-1 (Hijji et al., 2021).
Nucleic Acid Interactions
Further, compounds structurally related to (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride have been explored for their interactions with nucleic acids. The study on intercalating nucleic acids (INAs) with insertion of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol highlights their potential in modulating the stability of DNA and RNA duplexes and DNA three-way junctions. Such modifications can significantly impact the structural dynamics of nucleic acids, suggesting applications in genetic engineering and molecular biology (Filichev & Pedersen, 2003).
Fluorine Effects on Molecular Conformations
The study of fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans reveals the significant impact of fluorine atoms on the stability and conformational preferences of these compounds. Such insights are invaluable for the design of fluorine-containing pharmaceuticals and materials, where the precise control of molecular conformation can dictate the compound's physical properties and biological activity (Tsipis, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4R)-3-fluorooxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3248756.png)

![3-(Trifluoromethyl)imidazo[1,5-A]pyridine](/img/structure/B3248769.png)







![2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde](/img/structure/B3248825.png)
![3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide](/img/structure/B3248847.png)

